Cas no 1417794-58-1 ((1-(5-Bromopyridin-2-yl)piperidin-4-yl)methanamine hydrochloride)

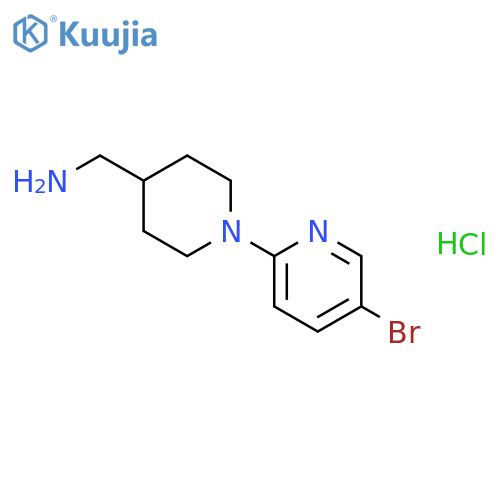

1417794-58-1 structure

商品名:(1-(5-Bromopyridin-2-yl)piperidin-4-yl)methanamine hydrochloride

CAS番号:1417794-58-1

MF:C11H17BrClN3

メガワット:306.62978053093

MDL:MFCD22631678

CID:2091879

PubChem ID:71304166

(1-(5-Bromopyridin-2-yl)piperidin-4-yl)methanamine hydrochloride 化学的及び物理的性質

名前と識別子

-

- (1-(5-Bromopyridin-2-yl)piperidin-4-yl)methanamine hydrochloride

- [1-(5-bromopyridin-2-yl)piperidin-4-yl]methanamine;hydrochloride

- (1-(5-Bromopyridin-2-yl)piperidin-4-yl)methanaminehydrochloride

- 1417794-58-1

- C-(5'-Bromo-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-4-yl)-methylamine hydrochloride

- AKOS024464082

-

- MDL: MFCD22631678

- インチ: InChI=1S/C11H16BrN3.ClH/c12-10-1-2-11(14-8-10)15-5-3-9(7-13)4-6-15;/h1-2,8-9H,3-7,13H2;1H

- InChIKey: AUGPYLPBSCLWHV-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=NC=C1Br)N2CCC(CC2)CN.Cl

計算された属性

- せいみつぶんしりょう: 305.02944g/mol

- どういたいしつりょう: 305.02944g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 192

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 42.2Ų

(1-(5-Bromopyridin-2-yl)piperidin-4-yl)methanamine hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM173172-1g |

(1-(5-Bromopyridin-2-yl)piperidin-4-yl)methanamine hydrochloride |

1417794-58-1 | 95% | 1g |

$635 | 2021-08-05 | |

| Alichem | A029194635-1g |

(1-(5-Bromopyridin-2-yl)piperidin-4-yl)methanamine hydrochloride |

1417794-58-1 | 95% | 1g |

563.41 USD | 2021-06-01 | |

| eNovation Chemicals LLC | Y0987367-5g |

(1-(5-bromopyridin-2-yl)piperidin-4-yl)methanamine hydrochloride |

1417794-58-1 | 95% | 5g |

$1750 | 2025-02-22 | |

| eNovation Chemicals LLC | Y0987367-5g |

(1-(5-bromopyridin-2-yl)piperidin-4-yl)methanamine hydrochloride |

1417794-58-1 | 95% | 5g |

$1750 | 2025-02-26 | |

| Chemenu | CM173172-1g |

(1-(5-Bromopyridin-2-yl)piperidin-4-yl)methanamine hydrochloride |

1417794-58-1 | 95% | 1g |

$584 | 2023-02-02 | |

| eNovation Chemicals LLC | Y0987367-5g |

(1-(5-Bromopyridin-2-yl)piperidin-4-yl)methanamine hydrochloride |

1417794-58-1 | 95% | 5g |

$1750 | 2024-08-02 | |

| Ambeed | A826587-1g |

(1-(5-Bromopyridin-2-yl)piperidin-4-yl)methanamine hydrochloride |

1417794-58-1 | 95+% | 1g |

$531.0 | 2024-04-23 |

(1-(5-Bromopyridin-2-yl)piperidin-4-yl)methanamine hydrochloride 関連文献

-

1. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697

-

Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215

-

Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941

-

Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387

1417794-58-1 ((1-(5-Bromopyridin-2-yl)piperidin-4-yl)methanamine hydrochloride) 関連製品

- 26464-05-1(2-Bromo-3-methylbutyrylbromide)

- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)

- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)

- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)

- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)

- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)

- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)

- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)

- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)

- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1417794-58-1)(1-(5-Bromopyridin-2-yl)piperidin-4-yl)methanamine hydrochloride

清らかである:99%

はかる:1g

価格 ($):478.0